molecular formula C17H15Cl2FO3 B13092031 (R)-1-(2,6-Dichloro-3-fluorophenyl)ethyl 2-methoxy-2-phenylacetate

(R)-1-(2,6-Dichloro-3-fluorophenyl)ethyl 2-methoxy-2-phenylacetate

Cat. No.: B13092031
M. Wt: 357.2 g/mol
InChI Key: XTXQOWSDPSTSTO-HQNRFAHOSA-N
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Description

®-1-(2,6-Dichloro-3-fluorophenyl)ethyl 2-methoxy-2-phenylacetate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a complex structure with multiple functional groups, including dichloro, fluoro, methoxy, and phenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,6-Dichloro-3-fluorophenyl)ethyl 2-methoxy-2-phenylacetate typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the chiral center: This can be achieved through asymmetric synthesis or chiral resolution techniques.

    Introduction of the dichloro and fluoro groups: These groups can be introduced through halogenation reactions using reagents such as chlorine and fluorine sources.

    Esterification: The final step involves the esterification of the intermediate compound with 2-methoxy-2-phenylacetic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,6-Dichloro-3-fluorophenyl)ethyl 2-methoxy-2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The halogen groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, ®-1-(2,6-Dichloro-3-fluorophenyl)ethyl 2-methoxy-2-phenylacetate can be used as a building block for the synthesis of more complex molecules.

Biology

Medicine

It can be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ®-1-(2,6-Dichloro-3-fluorophenyl)ethyl 2-methoxy-2-phenylacetate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(2,6-Dichlorophenyl)ethyl 2-methoxy-2-phenylacetate
  • ®-1-(3-Fluorophenyl)ethyl 2-methoxy-2-phenylacetate
  • ®-1-(2,6-Dichloro-3-fluorophenyl)ethyl 2-hydroxy-2-phenylacetate

Uniqueness

The presence of both dichloro and fluoro groups in ®-1-(2,6-Dichloro-3-fluorophenyl)ethyl 2-methoxy-2-phenylacetate makes it unique compared to similar compounds. These groups can significantly influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C17H15Cl2FO3

Molecular Weight

357.2 g/mol

IUPAC Name

[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethyl] 2-methoxy-2-phenylacetate

InChI

InChI=1S/C17H15Cl2FO3/c1-10(14-12(18)8-9-13(20)15(14)19)23-17(21)16(22-2)11-6-4-3-5-7-11/h3-10,16H,1-2H3/t10-,16?/m1/s1

InChI Key

XTXQOWSDPSTSTO-HQNRFAHOSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC(=O)C(C2=CC=CC=C2)OC

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC(=O)C(C2=CC=CC=C2)OC

Origin of Product

United States

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